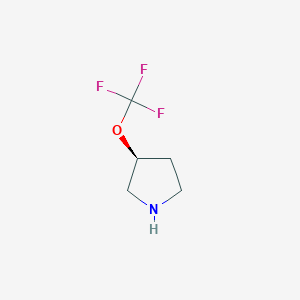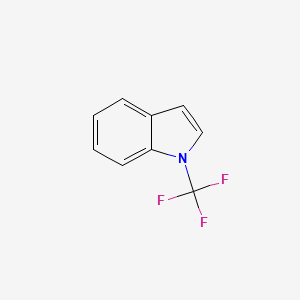
3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO2S. It is a derivative of azetidine, a four-membered ring heterocyclic compound containing three carbon atoms and one nitrogen atom. The presence of the difluoroethanesulfonyl group enhances its chemical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This straightforward synthesis yields various 1,3-disubstituted azetidines. Additionally, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines occurs under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The ring strain of azetidine enhances the accessibility of the nitrogen electron lone pair, allowing for stronger nucleophilic attacks .
Common Reagents and Conditions: Common reagents used in reactions with this compound include dimethylsulfoxonium methylide, organoboronates, and alkyl dihalides . Reaction conditions often involve microwave irradiation, alkaline aqueous media, and the use of solid supports like alumina .
Major Products Formed: The major products formed from reactions involving this compound include various functionalized azetidines, triazolyl polycyclic energetic materials, and fluorescent dyes .
Applications De Recherche Scientifique
3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules and materials. In biology, it serves as a precursor for bioimaging fluorescent dyes, allowing for fine-tuning of fluorescent wavelengths .
Additionally, it is used in the synthesis of polycyclic energetic materials for combustion applications, improving stability and density .
Mécanisme D'action
The mechanism of action of 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride involves its ability to undergo nucleophilic substitution reactions due to the ring strain of azetidine. This enhances the accessibility of the nitrogen electron lone pair, allowing for stronger nucleophilic attacks . The molecular targets and pathways involved include the formation of functionalized azetidines and other complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride include 3,3-Difluoroazetidine hydrochloride and 3-(2,2-difluoropropyl)azetidine hydrochloride . These compounds share the azetidine ring structure and fluorine substituents, enhancing their chemical properties.
Uniqueness: What sets this compound apart is the presence of the difluoroethanesulfonyl group, which improves its lipophilicity and solvent processability . This makes it particularly useful in applications such as bioimaging, OLEDs, and DSSCs .
Propriétés
Formule moléculaire |
C5H10ClF2NO2S |
|---|---|
Poids moléculaire |
221.65 g/mol |
Nom IUPAC |
3-(2,2-difluoroethylsulfonyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO2S.ClH/c6-5(7)3-11(9,10)4-1-8-2-4;/h4-5,8H,1-3H2;1H |
Clé InChI |
AGXBJJJCBZCRAV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)S(=O)(=O)CC(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B13457158.png)
![4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13457160.png)


![5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13457168.png)
![benzyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B13457174.png)

![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
![3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate](/img/structure/B13457196.png)



![6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13457229.png)

